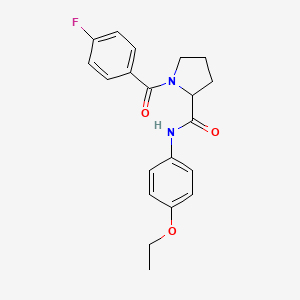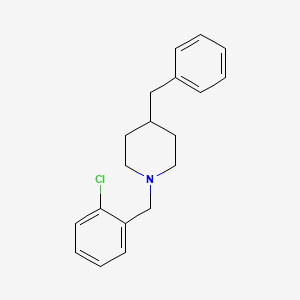![molecular formula C24H33N3O B6016921 1-methyl-4-{3-[1-(2-naphthylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6016921.png)
1-methyl-4-{3-[1-(2-naphthylmethyl)-3-piperidinyl]propanoyl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MPP is a piperazine derivative that has been synthesized and studied for its potential use as a therapeutic agent. It is a selective dopamine D2 receptor antagonist, which means it can block the effects of dopamine in certain areas of the brain. This property has led to its investigation in the treatment of various neurological disorders, including schizophrenia and Parkinson's disease.
作用机制
The mechanism of action of MPP is believed to be related to its ability to block dopamine D2 receptors in certain areas of the brain. Dopamine is a neurotransmitter that plays a role in a variety of functions, including movement, motivation, and reward. By blocking dopamine D2 receptors, MPP can reduce the effects of dopamine in these areas, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
MPP has been shown to have a variety of biochemical and physiological effects. It can reduce the activity of dopamine neurons in the brain, leading to a decrease in dopamine release. It can also affect the activity of other neurotransmitters, including serotonin and norepinephrine. In addition, MPP has been shown to have effects on various physiological systems, including the cardiovascular and immune systems.
实验室实验的优点和局限性
MPP has several advantages for use in lab experiments. It is a selective dopamine D2 receptor antagonist, which means it can be used to study the effects of dopamine in specific areas of the brain. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to its use. MPP has a relatively short half-life, which means it may need to be administered frequently in experiments. In addition, its effects may be influenced by factors such as age, sex, and genetics.
未来方向
There are several potential future directions for research on MPP. One area of interest is its potential use in the treatment of other neurological disorders, such as bipolar disorder and addiction. Another area of interest is the development of more selective dopamine D2 receptor antagonists, which could lead to more targeted and effective treatments for various disorders. Additionally, further research is needed to understand the long-term effects of MPP and its potential for use in clinical settings.
In conclusion, MPP is a chemical compound that has been extensively studied for its potential therapeutic applications. Its selective dopamine D2 receptor antagonism has led to its investigation in the treatment of various neurological disorders. While there are advantages and limitations to its use in lab experiments, there are also several potential future directions for research on this compound.
合成方法
The synthesis of MPP involves several steps, including the reaction of 1-(2-naphthylmethyl)-3-piperidinol with 3-(4-methylpiperazin-1-yl)propanoyl chloride in the presence of a base. The resulting product is then treated with methyl iodide to yield 1-methyl-4-{3-[1-(2-naphthylmethyl)-3-piperidinyl]propanoyl}piperazine.
科学研究应用
MPP has been extensively studied for its potential therapeutic applications. It has been investigated as a treatment for schizophrenia, with studies showing that it can reduce symptoms such as delusions and hallucinations. It has also been studied for its potential use in the treatment of Parkinson's disease, with some studies suggesting that it may improve motor function.
属性
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-[1-(naphthalen-2-ylmethyl)piperidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c1-25-13-15-27(16-14-25)24(28)11-9-20-5-4-12-26(18-20)19-21-8-10-22-6-2-3-7-23(22)17-21/h2-3,6-8,10,17,20H,4-5,9,11-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXZFMCCSGUWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2CCCN(C2)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-hydroxy-3-[7-(1H-indol-3-yl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6016840.png)
![ethyl 2-cyano-3-{4-[methyl(phenyl)amino]phenyl}acrylate](/img/structure/B6016846.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6016862.png)

![N-{2-[(2,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6016868.png)
![4-(4-methoxy-3-methylbenzyl)-3-{2-oxo-2-[4-(2-pyrazinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6016875.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6016876.png)

![benzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B6016884.png)
![2-benzyl-4-[3-(2-thienyl)propanoyl]morpholine](/img/structure/B6016907.png)
![2-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6016914.png)
![N-(2-fluorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6016918.png)
![2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]-2-methylpropanamide](/img/structure/B6016946.png)